2-Amino-4,5-bis(4-methoxyphenyl)thiazole hydrochloride
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Overview
Description
2-Amino-4,5-bis(4-methoxyphenyl)thiazole hydrochloride is a heterocyclic compound featuring a thiazole ring substituted with amino and methoxyphenyl groups. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
These include enzymes involved in the synthesis of neurotransmitters , cyclin-dependent kinases , and the bacterial enzyme UDP-N-acetylmuramate/L-alanine ligase .
Mode of Action
Thiazole derivatives are known to inhibit the formation of certain radicals . In the case of bacterial enzymes like UDP-N-acetylmuramate/L-alanine ligase, they can act as antagonists, disrupting the synthesis of peptidoglycan, a key component of the bacterial cell wall .
Biochemical Pathways
For instance, they can affect the synthesis of neurotransmitters and play a role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .
Pharmacokinetics
Thiazole is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action could be influenced by the solvent environment .
Biochemical Analysis
Biochemical Properties
2-Amino-4,5-bis(4-methoxyphenyl)thiazole hydrochloride, like other thiazoles, is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives have been shown to exhibit significant antibacterial and antifungal potential . They have been found to inhibit the growth of certain bacteria and fungi, suggesting they may influence cell function and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been found to interact with various enzymes and proteins at the molecular level . For instance, some thiazole derivatives have been found to inhibit the enzyme UDP-N-acetylmuramate/l-alanine ligase, suggesting they may exert their effects through enzyme inhibition .
Dosage Effects in Animal Models
Thiazole derivatives have been found to exhibit various effects at different dosages
Metabolic Pathways
Thiazole derivatives have been found to interact with various enzymes and cofactors
Transport and Distribution
Thiazole derivatives have been found to interact with various transporters and binding proteins
Subcellular Localization
Thiazole derivatives have been found to interact with various cellular compartments and organelles
Preparation Methods
The synthesis of 2-Amino-4,5-bis(4-methoxyphenyl)thiazole hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include solvents like ethanol or methanol and catalysts such as hydrochloric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Amino-4,5-bis(4-methoxyphenyl)thiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Scientific Research Applications
2-Amino-4,5-bis(4-methoxyphenyl)thiazole hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Comparison with Similar Compounds
Similar compounds to 2-Amino-4,5-bis(4-methoxyphenyl)thiazole hydrochloride include:
2-Amino-4-phenylthiazole: Known for its antimicrobial properties.
2-Amino-4,5-dimethylthiazole: Used in the synthesis of various pharmaceuticals.
2-Amino-6-bromobenzothiazole: Investigated for its anticancer activities.
Compared to these compounds, this compound is unique due to its dual methoxyphenyl substitution, which may enhance its biological activity and specificity.
Properties
IUPAC Name |
4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S.ClH/c1-20-13-7-3-11(4-8-13)15-16(22-17(18)19-15)12-5-9-14(21-2)10-6-12;/h3-10H,1-2H3,(H2,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHGKVNEWNGSAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=C(C=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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